2-Bromo-4-fluoro-3-formylbenzonitrile
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Overview
Description
2-Bromo-4-fluoro-3-formylbenzonitrile is an organic compound with the molecular formula C8H3BrFNO and a molecular weight of 228.02 g/mol It is a derivative of benzonitrile, featuring bromine, fluorine, and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-3-formylbenzonitrile typically involves multi-step reactions. One common method includes the bromination of 4-fluorobenzonitrile using N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) at 0°C for 45 hours . This is followed by a formylation step using concentrated sulfuric acid and sodium nitrite, with copper(II) sulfate pentahydrate and sodium hydrogen carbonate in water, acetic acid, and cyclohexane at -5°C to 50°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-3-formylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce carboxylic acids or alcohols, respectively.
Scientific Research Applications
2-Bromo-4-fluoro-3-formylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocycles and other complex organic molecules.
Biology: It can be used in the development of biologically active compounds and pharmaceuticals.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-3-formylbenzonitrile depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effect of the formyl group. These effects can alter the compound’s reactivity and interaction with other molecules, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzonitrile: Similar structure but lacks the formyl group.
3-Bromo-4-fluorobenzonitrile: Similar structure with different positioning of the bromine and fluorine atoms.
4-Fluoro-3-nitrobenzonitrile: Contains a nitro group instead of a formyl group.
Uniqueness
2-Bromo-4-fluoro-3-formylbenzonitrile is unique due to the presence of both bromine and fluorine atoms along with a formyl group. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate for synthesizing a wide range of complex organic molecules.
Properties
IUPAC Name |
2-bromo-4-fluoro-3-formylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO/c9-8-5(3-11)1-2-7(10)6(8)4-12/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTLPPPYUPVOFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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